
(2R,3R)-2-methyloxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-methyloxetan-3-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a hydroxyl group attached to the third carbon. The presence of two chiral centers at the second and third carbon atoms gives rise to its specific stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methyloxetan-3-ol can be achieved through several methods. One common approach involves the epoxidation of alkenes followed by ring-opening reactions. For instance, the epoxidation of an appropriate alkene using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA) can yield the desired oxetane ring . The reaction conditions typically involve mild temperatures and controlled pH to ensure the formation of the oxetane ring without side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts and microbial fermentation. Engineered strains of microorganisms such as Bacillus licheniformis and Pichia pastoris have been utilized to produce this compound with high optical purity . These methods are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-methyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxetanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2R,3R)-2-methyloxetan-3-one, while reduction can produce (2R,3R)-2-methyloxetan-3-amine.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-methyloxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Wirkmechanismus
The mechanism by which (2R,3R)-2-methyloxetan-3-ol exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s chiral centers play a crucial role in its interaction with biological molecules, leading to its specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-dihydromyricetin: A flavonoid with similar chiral centers but a different overall structure and biological activity
Uniqueness
(2R,3R)-2-methyloxetan-3-ol is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C4H8O2 |
|---|---|
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
(2R,3R)-2-methyloxetan-3-ol |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
KHCRYZBFFWBCMJ-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CO1)O |
Kanonische SMILES |
CC1C(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



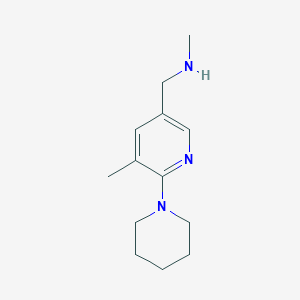
![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
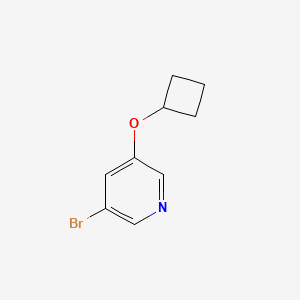
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)

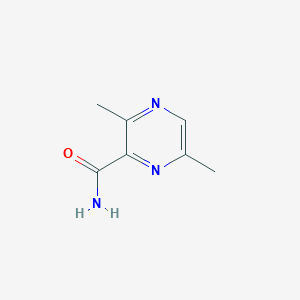
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)

![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
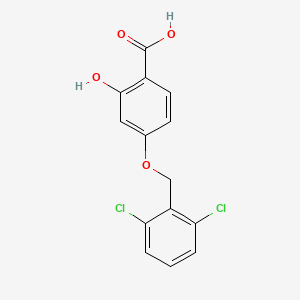
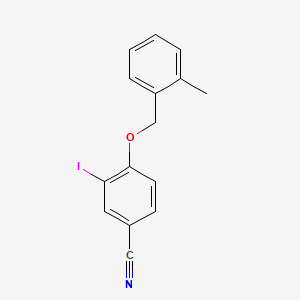
![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
